Cas no 2361638-06-2 (N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide)

N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide is a specialized organic compound featuring a unique structural combination of an acrylamide moiety and a 2,2-dimethylpropanoyl group attached to a phenyl ring. This configuration imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry, particularly in polymer and pharmaceutical intermediate applications. The acrylamide group enables participation in radical polymerization, while the bulky tert-butyl-derived carbonyl enhances steric hindrance, potentially influencing selectivity in coupling reactions. Its well-defined structure ensures consistent performance in controlled synthesis processes. The compound’s purity and stability under standard conditions further support its utility in research and industrial settings requiring precise molecular frameworks.
N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide structure
2361638-06-2 structure
Product name:N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide
CAS No:2361638-06-2
MF:C14H17NO2
MW:231.290283918381
CID:6352687
PubChem ID:139017811

N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide
    • EN300-26575421
    • 2361638-06-2
    • Z3253677783
    • N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide
    • Inchi: 1S/C14H17NO2/c1-5-12(16)15-11-8-6-7-10(9-11)13(17)14(2,3)4/h5-9H,1H2,2-4H3,(H,15,16)
    • InChI Key: KYKFKWQVXNWZFA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)NC(C=C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 231.125928785g/mol
  • Monoisotopic Mass: 231.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.2Ų

N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26575421-0.05g
N-[3-(2,2-dimethylpropanoyl)phenyl]prop-2-enamide
2361638-06-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide

N-3-(2,2-Dimethylpropanoyl)Phenylprop-2-Enamide: A Comprehensive Overview

The compound N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide, with the CAS number NO2361638-06-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. In this article, we will delve into its chemical properties, synthesis methods, and recent research findings to provide a comprehensive understanding of this intriguing compound.

At its core, N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide consists of a phenyl group attached to a propenamide moiety, with a 2,2-dimethylpropanoyl substituent. This structure endows the molecule with both aromatic and aliphatic characteristics, making it versatile for various chemical reactions. The presence of the amide group introduces hydrogen bonding capabilities, which are crucial for its solubility and reactivity. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability of pharmaceutical compounds.

The synthesis of N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide typically involves a multi-step process that includes nucleophilic acyl substitution and condensation reactions. Researchers have optimized these steps to achieve higher yields and purities, which are essential for large-scale production. Notably, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This advancement underscores the growing trend toward greener and more efficient synthetic methodologies in modern chemistry.

In terms of applications, N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide has shown promise in the development of novel pharmaceutical agents. Its ability to act as a precursor for bioactive molecules makes it a valuable intermediate in drug discovery programs. For instance, recent studies have explored its potential as an anti-inflammatory agent due to its interaction with key enzymes involved in inflammatory pathways. Additionally, its role as a building block in peptide synthesis has been extensively documented, further solidifying its importance in medicinal chemistry.

Beyond pharmaceuticals, this compound has also found applications in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and solar cells, where its ability to facilitate charge transport is highly beneficial. These findings align with the broader trend toward developing sustainable and high-performance materials for energy-related technologies.

The structural versatility of N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide has also led to its use in polymer chemistry. By incorporating this compound into polymer networks, scientists have developed materials with enhanced mechanical properties and thermal stability. Such advancements are particularly relevant for industries requiring high-performance polymers for aerospace and automotive applications.

In conclusion, N-3-(2,2-dimethylpropanoyl)phenylprop-2-enamide is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, efficient synthesis methods, and diverse applications make it a subject of ongoing research interest. As new discoveries emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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